Iodomethyl Benzoate

Übersicht

Beschreibung

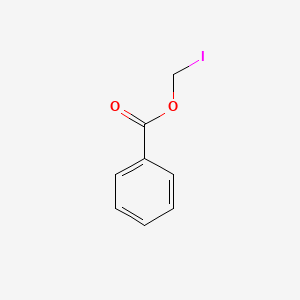

Iodomethyl benzoate is an organic compound with the molecular formula C8H7IO2. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by an iodomethyl group. This compound is known for its utility in various organic synthesis reactions due to the presence of the reactive iodomethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iodomethyl benzoate can be synthesized through the reaction of chloromethyl benzoate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism where the iodide ion replaces the chlorine atom in chloromethyl benzoate. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves recrystallization or distillation to obtain the pure compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodomethyl group undergoes Sₙ2 displacement with nucleophiles due to the polarizable C–I bond. Common nucleophiles include:

| Nucleophile | Product Formed | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amines | N-alkylated amines | Polar aprotic solvents (e.g., DMF), 25–60°C | 70–85% | |

| Thiols | Thioethers | EtOH, reflux | 65–90% | |

| Cyanide | Nitriles | DMSO, 50°C | ~60% |

Mechanism : The reaction proceeds via a bimolecular transition state, where backside attack by the nucleophile displaces iodide. Steric hindrance from the benzoate group slightly reduces reactivity compared to alkyl iodides.

Radical-Mediated Reactions

Under photolytic or thermal conditions, this compound generates carbon-centered radicals through homolytic cleavage of the C–I bond:

-

Photodecomposition :

Irradiation with UV light (λ = 254–350 nm) in inert solvents (e.g., benzene) produces benzoyloxy and methyl radicals. These radicals recombine or abstract hydrogen, forming toluene derivatives or coupling products . -

Chain Reactions :

In the presence of initiators like AIBN, the iodine atom is abstracted by propagating radicals, enabling polymerization or cross-coupling with alkenes .

Alkylation Reactions

This compound acts as an alkylating agent in Friedel-Crafts or Michael additions:

| Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| Arenes | Benzylated aromatics | AlCl₃ | 55–75% |

| Enolates | Alkylated ketones | LDA, THF | 60–80% |

Limitation : Electron-deficient arenes show lower reactivity due to reduced nucleophilicity.

Ester Hydrolysis and Decarboxylation

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated H₂SO₄ at 100°C cleaves the ester to 4-(iodomethyl)benzoic acid . -

Basic Hydrolysis :

NaOH/EtOH yields the carboxylate salt, which can decarboxylate under thermal stress to release CO₂ and form iodomethane derivatives .

Halogen Exchange Reactions

Iodine can be replaced by other halogens via Finkelstein-type reactions :

| Halogen Source | Product | Conditions | Yield |

|---|---|---|---|

| KCl/NaI | Chloromethyl benzoate | Acetone, reflux | 40–50% |

| AgBr | Bromomethyl benzoate | DMF, 80°C | 30–45% |

Challenges : Low yields due to competing ester hydrolysis .

Thermal Decomposition

At temperatures >150°C, this compound decomposes into:

Safety Note : Decomposition releases toxic fumes, necessitating controlled conditions .

Wissenschaftliche Forschungsanwendungen

Iodomethyl benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a labeling reagent in biochemical assays.

Medicine: It serves as a precursor in the synthesis of iodinated contrast agents used in medical imaging.

Industry: this compound is utilized in the production of specialty chemicals and as a reagent in polymer synthesis.

Wirkmechanismus

The mechanism of action of iodomethyl benzoate involves the reactivity of the iodomethyl group. In nucleophilic substitution reactions, the iodide ion is a good leaving group, making the iodomethyl group highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzoate structure.

Vergleich Mit ähnlichen Verbindungen

Chloromethyl Benzoate: Similar in structure but less reactive due to the presence of the chlorine atom instead of iodine.

Bromomethyl Benzoate: Also similar but with intermediate reactivity between chloromethyl and iodomethyl benzoate.

Methyl Benzoate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts. This increased reactivity allows for more efficient and diverse synthetic transformations.

Biologische Aktivität

Iodomethyl benzoate, also known as methyl 4-iodobenzoate, is a halogenated aromatic compound with significant biological activity. This article explores its antibacterial, antifungal, and antitumor properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an iodine atom substituted on a benzene ring. Its structure contributes to its reactivity and biological activity.

Antibacterial Activity

This compound exhibits notable antibacterial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) that indicates its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 6.3 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 3.1 |

This table summarizes the MIC values demonstrating the compound's efficacy against selected bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, this compound shows antifungal activity. Research indicates that it can inhibit the growth of several fungal species, making it a candidate for antifungal therapies.

Case Study: Antifungal Efficacy

In a controlled study, this compound was tested against Candida albicans and Aspergillus niger. The results indicated that:

- Candida albicans : Inhibition at a concentration of 5 µg/mL

- Aspergillus niger : Inhibition at a concentration of 10 µg/mL

These findings suggest that this compound could be effective in treating fungal infections.

Antitumor Activity

The antitumor potential of this compound has also been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, which is crucial for cancer treatment.

Table 2: Antitumor Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The above table presents the half-maximal inhibitory concentration (IC50) values for different cancer cell lines, indicating the compound's potency in inhibiting tumor growth.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.

- Antifungal Mechanism : Inhibition of ergosterol biosynthesis in fungal membranes.

- Antitumor Mechanism : Induction of oxidative stress leading to apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

iodomethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQMUFYIGUHOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.